molecular formula C13H18N4O B6785345 N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine

Cat. No.: B6785345
M. Wt: 246.31 g/mol
InChI Key: NVFOFRDFXBCJGM-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine is a complex heterocyclic compound that features both oxazole and pyrazolo[1,5-a]pyridine moieties

Properties

IUPAC Name

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9-8-14-13(18-9)10(2)15-12-7-11-5-3-4-6-17(11)16-12/h7-8,10H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFOFRDFXBCJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(C)NC2=NN3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the oxazole ring, followed by the construction of the pyrazolo[1,5-a]pyridine framework. The reaction conditions often include the use of catalysts such as triethylamine (Et3N) and solvents like tetrahydrofuran (THF) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Tetrahydrofuran (THF), dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

Uniqueness

N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine is unique due to its combination of oxazole and pyrazolo[1,5-a]pyridine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and other fields .

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